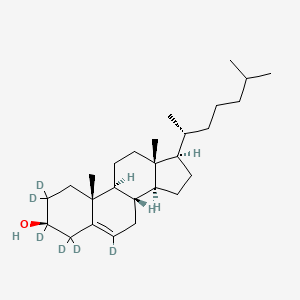
N-Desisobutyl-N-propyl Rifabutin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Desisobutyl-N-propyl Rifabutin” is a new class of rifamycins, specifically spiropiperidylrifamycins, and is used as an antibiotic . It has a molecular weight of 832.98 and a molecular formula of C45H60N4O11 .
Synthesis Analysis
While specific synthesis details for “N-Desisobutyl-N-propyl Rifabutin” were not found, research has been conducted on the synthesis of polymeric forms of Rifabutin, an antitubercular drug. These forms were based on copolymers of acrylamide with 2-acrylamido-2-methylpropanesulfonic acid and of N-vinylpyrrolidone with 2-aminoethyl methacrylate, with ionic and covalent polymer–Rifabutin bonding .Applications De Recherche Scientifique
Drug-Membrane Interaction Studies
The influence of rifabutin and its analogs on the biophysical properties of lipid membranes was evaluated to establish a relationship between their chemical structure and activity on membranes. This research aimed at developing drugs with higher efficacy and fewer toxic effects by understanding the interaction between these compounds and biological membranes. The study utilized a range of biophysical techniques to assess how these drugs affect membrane organization, which is crucial for their antimicrobial activity (Pinheiro et al., 2013).
Clinical Applications and Resistance Studies
Rifabutin, a rifamycin antibiotic, has been used for the treatment of mycobacterial infections, including tuberculosis (TB) and Mycobacterium avium complex (MAC), especially in AIDS patients due to fewer drug-drug interactions with AIDS medications. Its pharmacokinetics, efficacy, resistance data, and side effects have been compared with those of rifampicin, indicating its significant role in treating TB and non-tuberculous mycobacterial diseases. Clinical studies have highlighted the benefits of rifabutin in patients with AIDS on protease inhibitors, in solid organ transplant patients on immunosuppressive drugs, and in patients presenting intolerable side effects related to rifampicin (Crabol et al., 2016).
Metabolism and Pharmacogenetics
The metabolism of rifabutin in humans and rats has been extensively studied, revealing over 20 biotransformation products. A study aimed to characterize these metabolites using advanced liquid chromatography-mass spectrometry techniques. This research provides insights into the drug's metabolism, which is crucial for understanding its pharmacokinetics and optimizing its clinical use (Prasad & Singh, 2010).
Drug-Drug Interactions and Pharmacogenomics
Investigations into the effects of SLCO1B1 polymorphisms on rifabutin pharmacokinetics in African HIV-infected patients with tuberculosis have shown that genetic factors significantly influence the drug's bioavailability and metabolism. This study underscores the importance of considering genetic variability when dosing rifabutin, to improve treatment outcomes and minimize toxicity (Hennig et al., 2015).
Potential for Broader Antibacterial Application
Rifabutin has shown potent in vitro activity against carbapenem-resistant Acinetobacter baumannii clinical isolates. The study highlights rifabutin's unique mechanism of cellular uptake through the siderophore receptor FhuE, suggesting its potential application against a broader range of bacterial pathogens. This research paves the way for considering rifabutin in the treatment of infections caused by drug-resistant bacteria (Trebosc et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPDPKBORJVAA-CTRLBJGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N4O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

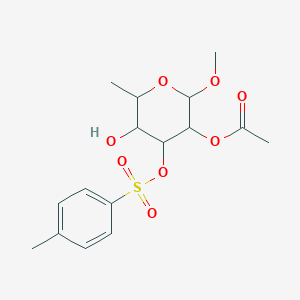

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)
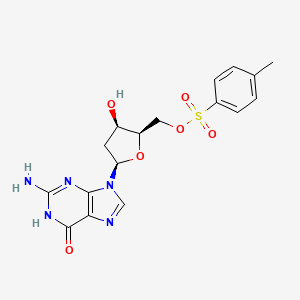
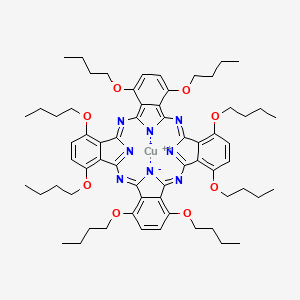
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)
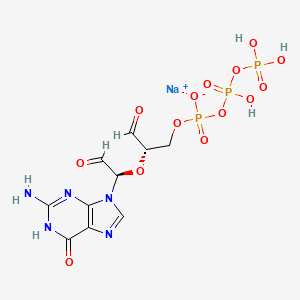
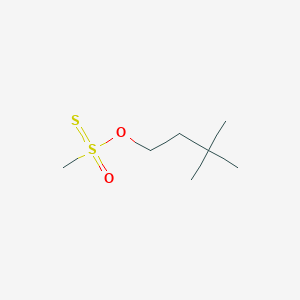

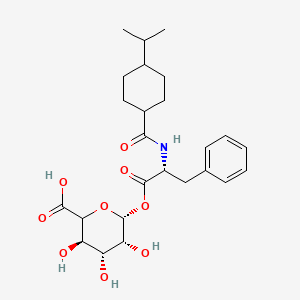
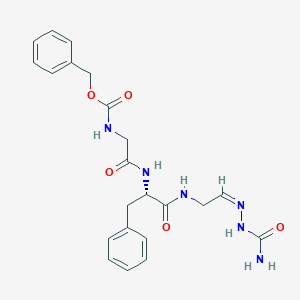
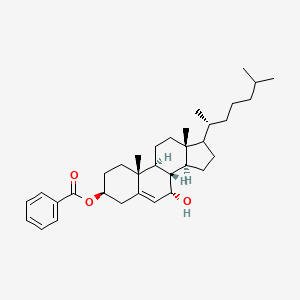
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
